2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate is a chemical compound with a complex structure that includes a piperidine ring, a bornane skeleton, and a p-aminobenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use as a local anesthetic or in the treatment of specific medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound can affect the membrane potential, reducing the passage of sodium ions and thereby blocking the generation and conduction of nerve impulses. This mechanism is similar to that of other local anesthetics .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: An ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Lidocaine: An amide local anesthetic with a similar mechanism of action.
Uniqueness
Its combination of a piperidine ring, bornane skeleton, and p-aminobenzoate ester group makes it a versatile molecule for various scientific and industrial applications .
Properties
CAS No. |
77156-02-6 |
---|---|
Molecular Formula |
C22H32N2O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4,7,7-trimethyl-3-piperidin-1-yl-2-bicyclo[2.2.1]heptanyl) 4-aminobenzoate |
InChI |
InChI=1S/C22H32N2O2/c1-21(2)17-11-12-22(21,3)19(24-13-5-4-6-14-24)18(17)26-20(25)15-7-9-16(23)10-8-15/h7-10,17-19H,4-6,11-14,23H2,1-3H3 |
InChI Key |
GNWAMXNYZREYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2OC(=O)C3=CC=C(C=C3)N)N4CCCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.